molecular formula C7H7Br2NS B6206529 2,5-dibromo-4-cyclobutyl-1,3-thiazole CAS No. 1314354-06-7

2,5-dibromo-4-cyclobutyl-1,3-thiazole

Numéro de catalogue B6206529
Numéro CAS: 1314354-06-7
Poids moléculaire: 297
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,5-Dibromo-4-cyclobutyl-1,3-thiazole (DBCT) is a heterocyclic compound belonging to the thiazole family. It is composed of a five-membered ring with two bromine atoms substituted at the 2- and 5-positions and a cyclobutyl group at the 4-position. It is a colorless solid with a melting point of 115-117°C and a boiling point of 135-137°C. DBCT has been studied primarily for its potential as a synthetic intermediate in organic synthesis, as well as for its potential as a pharmaceutical agent.

Applications De Recherche Scientifique

2,5-dibromo-4-cyclobutyl-1,3-thiazole has been studied for its potential as a synthetic intermediate in organic synthesis. It has been used as a starting material in the synthesis of a variety of heterocyclic compounds, including 3-substituted thiazoles and pyridines. Additionally, 2,5-dibromo-4-cyclobutyl-1,3-thiazole has been studied for its potential as a pharmaceutical agent. It has been shown to possess anti-inflammatory, anti-bacterial, and anti-cancer properties.

Mécanisme D'action

The mechanism of action of 2,5-dibromo-4-cyclobutyl-1,3-thiazole is not fully understood. However, it is believed that its anti-inflammatory and anti-bacterial properties are due to its ability to inhibit the production of pro-inflammatory cytokines and its ability to disrupt bacterial cell wall synthesis. Its anti-cancer properties are thought to be due to its ability to inhibit the growth of cancer cells and induce cell death.
Biochemical and Physiological Effects
2,5-dibromo-4-cyclobutyl-1,3-thiazole has been shown to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. Its anti-inflammatory effects are due to its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Its anti-bacterial properties are due to its ability to disrupt bacterial cell wall synthesis. Its anti-cancer properties are due to its ability to inhibit the growth of cancer cells and induce cell death.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 2,5-dibromo-4-cyclobutyl-1,3-thiazole for laboratory experiments is its availability. It is relatively easy to obtain and can be synthesized in a two-step reaction. Additionally, it has been studied extensively and its mechanism of action is well understood. The main limitation of using 2,5-dibromo-4-cyclobutyl-1,3-thiazole for laboratory experiments is its toxicity. It has been shown to be toxic to humans and animals, and should be handled with caution.

Orientations Futures

Due to its potential as a pharmaceutical agent, there are many possible future directions for the study of 2,5-dibromo-4-cyclobutyl-1,3-thiazole. These include further studies into its anti-inflammatory, anti-bacterial, and anti-cancer properties, as well as studies into its potential as an anti-viral agent. Additionally, further studies into its mechanism of action and its potential as a drug delivery system are possible. Finally, further studies into its potential as a synthetic intermediate in organic synthesis will be beneficial.

Méthodes De Synthèse

2,5-dibromo-4-cyclobutyl-1,3-thiazole can be synthesized through a two-step reaction. The first step involves the reaction of 2-bromo-4-cyclobutyl-1,3-thiazole with bromine in the presence of sodium hydroxide to form 2,5-dibromo-4-cyclobutyl-1,3-thiazole. The second step involves the reaction of the 2,5-dibromo-4-cyclobutyl-1,3-thiazole with an amine, such as triethylamine, to form the desired product. This method has been shown to be an efficient and reliable method for the synthesis of 2,5-dibromo-4-cyclobutyl-1,3-thiazole.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of 2,5-dibromo-4-cyclobutyl-1,3-thiazole can be achieved through a multi-step process involving the bromination of cyclobutylthiourea followed by cyclization and further bromination.", "Starting Materials": [ "Cyclobutylthiourea", "Bromine", "Sodium hydroxide", "Hydrogen peroxide", "Sulfuric acid", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Bromination of cyclobutylthiourea with bromine in acetic acid and sodium acetate to yield 2-bromo-4-cyclobutylthiazole.", "Step 2: Cyclization of 2-bromo-4-cyclobutylthiazole with sodium hydroxide in water to form 2-bromo-4-cyclobutyl-1,3-thiazole.", "Step 3: Bromination of 2-bromo-4-cyclobutyl-1,3-thiazole with hydrogen peroxide and sulfuric acid to obtain 2,5-dibromo-4-cyclobutyl-1,3-thiazole." ] }

Numéro CAS

1314354-06-7

Nom du produit

2,5-dibromo-4-cyclobutyl-1,3-thiazole

Formule moléculaire

C7H7Br2NS

Poids moléculaire

297

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.